1-Boc-piperidine

Overview

Description

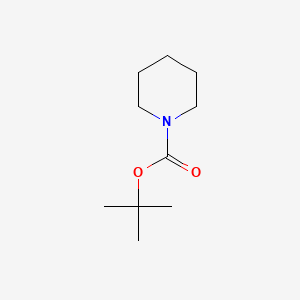

1-Boc-piperidine, also known as tert-butoxycarbonyl piperidine, is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-piperidine can be synthesized through various methods. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-piperidine undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the piperidine to participate in further substitution reactions.

Reduction Reactions: The compound can be reduced to form various derivatives.

Cyclization Reactions: It can undergo cyclization to form different heterocyclic compounds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Reducing Agents: Sodium borohydride is often used for reduction reactions.

Cyclization Agents: Various catalysts and reagents can be used to facilitate cyclization reactions.

Major Products Formed: The major products formed from these reactions include deprotected piperidine, reduced piperidine derivatives, and various heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

1-Boc-piperidine serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its stability and reactivity enhance drug efficacy and facilitate the development of new therapeutic agents.

Case Study: Synthesis of GPR119 Agonists

Research has shown that this compound derivatives can be synthesized as selective agonists for GPR119, a receptor implicated in metabolic regulation. These compounds have been patented for their potential use as anti-obesity drugs, demonstrating the compound's relevance in addressing metabolic disorders .

Organic Synthesis

The compound is instrumental in creating complex organic molecules. Its ability to undergo various chemical reactions allows chemists to develop new chemical entities with therapeutic potential.

Data Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Synthesis of Triazine Derivatives | Used to create piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. |

| Annulation Reactions | Facilitates the direct annulation of primary amines with resin-bound dimesylates to form piperidines. |

Material Science

In material science, this compound contributes to formulating advanced materials. It is utilized in developing polymers and composites that exhibit improved mechanical properties.

Example: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for various industrial applications.

Biochemical Research

Researchers employ this compound in studies involving receptor binding and enzyme inhibition, aiding the understanding of biological processes and drug interactions.

Case Study: Behavioral Studies in Rodents

A study demonstrated that this compound could reduce binge-eating behavior in Wistar rats while also exhibiting anxiolytic effects. These findings suggest its potential application in treating eating disorders and anxiety-related conditions .

Custom Synthesis

The versatility of this compound allows for modifications to tailor specific properties for custom synthesis projects in academic and industrial settings.

Data Table: Custom Synthesis Applications

| Customization Area | Description |

|---|---|

| Tailored Drug Development | Modifications can enhance pharmacokinetic properties of drug candidates. |

| Specialty Chemicals | Used to synthesize niche chemical products for specific industrial needs. |

Mechanism of Action

The mechanism of action of 1-Boc-piperidine largely depends on its use as a precursor or intermediate in the synthesis of other compounds. For example, when used in the synthesis of GPR119 selective agonists, it acts by facilitating the formation of the active compound that targets the GPR119 receptor, which is involved in glucose homeostasis and lipid metabolism .

Comparison with Similar Compounds

Piperidine: The parent compound without the Boc protecting group.

Pyrrolidine: A five-membered ring analog of piperidine.

Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: 1-Boc-piperidine is unique due to the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. The Boc group can be easily removed under mild conditions, allowing for selective reactions to occur at the nitrogen atom .

Biological Activity

1-Boc-piperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological properties of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. This modification enhances its stability and solubility, making it a valuable intermediate in the synthesis of biologically active compounds.

Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that compounds derived from piperidin-4-one can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer. This inhibition suggests a potential therapeutic application for this compound in cancer treatment .

Antioxidant and Antibacterial Properties

In addition to its antitumor effects, this compound has been evaluated for antioxidant and antibacterial activities. A study reported that various substituted derivatives of piperidin-4-one demonstrated promising results against different bacterial strains and free radicals. These findings indicate that this compound could serve as a lead compound for developing new antioxidant and antibacterial agents .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been explored. A specific study highlighted the ability of certain piperidine compounds to prevent neurotoxicity induced by binge drinking, suggesting that this compound may possess similar protective effects on neuronal cells .

Case Study 1: Inhibition of PRMT5

A notable case study focused on the inhibition of protein arginine methyltransferase 5 (PRMT5) using various piperidine derivatives. The study revealed that certain compounds exhibited significant tumor growth inhibitory effects while minimizing adverse events. This highlights the clinical relevance of piperidine derivatives like this compound in targeted cancer therapies .

Case Study 2: Synthesis and Biological Evaluation

Another investigation involved synthesizing multiple piperidin-4-one derivatives, including those with Boc modifications. The synthesized compounds were tested for their biological activity, revealing that modifications at specific positions significantly influenced their efficacy against cancer cell lines .

Table 1: Biological Activities of Piperidine Derivatives

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Boc-piperidine derivatives while ensuring purity and reproducibility?

Methodological Answer: To optimize synthesis, employ a stepwise protocol with rigorous monitoring of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, the asymmetric deprotonation of this compound requires precise control of sec-BuLi and (-)-sparteine ratios at -78°C to minimize side reactions like carbamate addition . Post-synthesis, use HPLC or GC-MS to assess purity (>98% threshold) and confirm structural integrity via H/C NMR. Store intermediates at -20°C in anhydrous conditions to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?

Methodological Answer: Key techniques include:

- NMR : Identify Boc-group protons (1.4 ppm singlet for tert-butyl) and piperidine ring protons (δ 3.0–3.5 ppm for N-CH). Compare with reference spectra for known analogs .

- IR : Confirm carbamate C=O stretching (~1680–1720 cm) and absence of N-H stretches (indicative of Boc deprotection) .

- UV-Vis : Use λmax values (e.g., 249 nm for 4-Anilino derivatives) to track conjugation or π-π* transitions in functionalized analogs .

Q. How can the PICOT framework be applied to design a study on this compound’s reactivity in medicinal chemistry?

Methodological Answer: Structure the question as:

- P (Population) : this compound derivatives (e.g., 4-Anilino or 3-aminopyrrolidine analogs).

- I (Intervention) : Reaction with electrophiles (e.g., alkyl halides) under controlled conditions.

- C (Comparison) : Reactivity of Boc-protected vs. unprotected piperidine.

- O (Outcome) : Yield, enantiomeric excess (ee), or regioselectivity.

- T (Time) : Reaction completion time at varying temperatures.

This framework ensures systematic hypothesis testing and data collection .

Advanced Research Questions

Q. What computational strategies resolve contradictions in enantioselective deprotonation mechanisms of this compound?

Methodological Answer: Contradictions in selectivity (e.g., pro-S vs. pro-R hydrogen abstraction) can be addressed via:

- Molecular Dynamics (MD) : Simulate intermediate complexes (e.g., i-PrL-(-)-sparteine-Boc-piperidine) to identify thermodynamic vs. kinetic control pathways .

- Density Functional Theory (DFT) : Calculate activation energies for competing transition states. For example, DFT shows higher barriers for this compound deprotonation vs. pyrrolidine analogs, aligning with experimental ee values of 87:13 .

- AutoDock4 : Model ligand-receptor flexibility in catalytic resolutions to predict enantioselectivity trends .

Q. How do ligand exchange dynamics influence the catalytic resolution of 2-lithio-N-Boc-piperidine?

Methodological Answer: Kinetic studies reveal:

- Order in TMEDA : Second-order dependence in tetramethylethylenediamine, suggesting its role in stabilizing lithiated intermediates .

- Chiral Ligand Effects : Resolving ligands (e.g., octameric ligands) exhibit fractional kinetic orders (0.5–0.265), indicating cooperative binding during dynamic resolution .

- Dynamic NMR : Track racemization rates to correlate ligand steric effects with ee. For example, bulky ligands slow racemization, favoring kinetic resolution .

Q. What methodologies reconcile contradictory data on Boc-piperidine’s stability under basic vs. acidic conditions?

Methodological Answer:

- pH-Controlled Experiments : Perform stability assays in buffered solutions (pH 1–14) with LC-MS monitoring. Boc groups hydrolyze rapidly below pH 2 (trifluoroacetic acid) but remain stable at pH 7–9 .

- Competing Pathways Analysis : Use O isotopic labeling to distinguish between nucleophilic attack (base) vs. electrophilic cleavage (acid) mechanisms .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability, prioritizing studies with rigorous purity validation (e.g., COA documentation) .

Q. How can molecular docking elucidate structure-function relationships in this compound-derived pharmacophores?

Methodological Answer:

- Receptor Flexibility : Use AutoDockTools to model sidechain movements in target proteins (e.g., opioid receptors) .

- Binding Affinity Scoring : Compare docking scores (ΔG) of Boc-piperidine analogs (e.g., 4-Anilino derivatives) vs. known ligands. Correlate with in vitro IC data .

- Consensus Docking : Combine results from multiple algorithms (e.g., Glide, GOLD) to reduce false positives .

Properties

IUPAC Name |

tert-butyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNHUCCQJMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426618 | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-69-8 | |

| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.